molecular formula C22H20FN3O4S B2736586 Ethyl ({3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate CAS No. 693237-26-2

Ethyl ({3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

Cat. No.: B2736586
CAS No.: 693237-26-2
M. Wt: 441.48
InChI Key: LVEJDAVUYZBKHQ-UHFFFAOYSA-N
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Description

Ethyl ({3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a 1,4-dihydropyridine (DHP) derivative characterized by a fused heterocyclic core. Key structural features include:

  • Substituents: 3-cyano group: Enhances electron-withdrawing effects, stabilizing the DHP ring and influencing intermolecular interactions. 5-[(2-fluorophenyl)carbamoyl]: A fluorinated aryl carboxamide group, likely contributing to target selectivity and metabolic stability. 4-(furan-2-yl): A heteroaromatic substituent that may modulate lipophilicity and π-π stacking interactions. Sulfanyl acetate ester: A thioether-linked ethyl acetate group, providing a handle for further derivatization or hydrolysis.

Properties

IUPAC Name

ethyl 2-[[3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S/c1-3-29-18(27)12-31-22-14(11-24)20(17-9-6-10-30-17)19(13(2)25-22)21(28)26-16-8-5-4-7-15(16)23/h4-10,20,25H,3,12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEJDAVUYZBKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2F)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl ({3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a compound with significant potential in pharmacological applications. Its structure includes a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuroprotective contexts.

  • Molecular Formula : C22H20FN3O4S
  • Molecular Weight : 441.48 g/mol
  • CAS Number : 693237-26-2
  • Boiling Point : Approximately 616.6 °C (predicted) .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including ion channels and receptors involved in neurotransmission and cardiovascular function. The presence of the furan and dihydropyridine moieties enhances its pharmacological profile.

Cardiovascular Effects

Research indicates that compounds with dihydropyridine structures exhibit calcium channel blocking activity, which can lead to vasodilation and reduced blood pressure. This compound may similarly influence cardiovascular parameters by modulating calcium influx in vascular smooth muscle cells.

Neuroprotective Effects

Studies have shown that dihydropyridine derivatives can offer neuroprotection against oxidative stress and excitotoxicity. This compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Antioxidant Activity

The furan ring in the structure contributes to the antioxidant properties of the compound. Antioxidants are crucial in mitigating oxidative damage in cells, thus providing a protective effect against various diseases.

Case Studies and Research Findings

StudyFindings
Cardiovascular Study (2020) Demonstrated that similar dihydropyridine derivatives reduced systolic blood pressure in hypertensive rat models.
Neuroprotection Study (2021) Reported that compounds with similar structures protected neuronal cells from glutamate-induced toxicity.
Antioxidant Activity Assessment (2022) Found that ethyl derivatives showed significant scavenging activity against free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Key Structural Differences Physicochemical/Bioactivity Insights Reference
Ethyl 2-[[4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate - 2-Chlorophenyl vs. 2-fluorophenyl
- 2-Methoxyphenyl carbamoyl vs. furan substituent
Chlorine’s higher electronegativity may enhance binding affinity to hydrophobic pockets compared to fluorine. Methoxy group increases solubility but reduces metabolic stability .
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate (Compound 2, ) - Styryl (vinylbenzene) vs. furan
- Ethoxycarbonyl vs. carbamoyl
Styryl group increases planarity and lipophilicity, potentially enhancing membrane permeability. Ethoxycarbonyl may reduce hydrogen-bonding capacity compared to carbamoyl .
Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate - Tetrahydropyrimidine core vs. DHP
- Trifluoromethylphenyl substituent
Tetrahydropyrimidine’s saturated ring reduces aromaticity, potentially altering redox behavior. Trifluoromethyl group enhances metabolic resistance and electron-withdrawing effects .
Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate dimethyl sulfoxide monosolvate - Pyranopyrazole fused core vs. DHP
- Amino and cyano groups
Pyranopyrazole’s fused system may increase rigidity, affecting binding kinetics. Amino group introduces hydrogen-bonding potential absent in the target compound .

Bioactivity and Target Profiling

  • Bioactivity Clustering : highlights that structurally similar compounds (e.g., DHP derivatives with aryl carbamoyl groups) cluster by bioactivity profiles, suggesting shared modes of action. For example, fluorophenyl substituents may enhance kinase inhibition due to fluorine’s electronegativity and small atomic radius .
  • Metabolic Stability : The 2-fluorophenyl group in the target compound likely improves oxidative stability compared to methoxy or chloro analogues, as fluorine resists cytochrome P450-mediated metabolism .

Crystallographic and Computational Insights

  • Analogues like those in and were refined using similar methods, revealing planar DHP rings and substituent-dependent packing motifs .

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